An In-Depth Technical Guide to 5-Iodo-1H-indazole: A Key Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 5-Iodo-1H-indazole: A Key Building Block in Medicinal Chemistry
Abstract: While the specific compound 5-iodo-1-isopropyl-1H-indazole is not extensively documented in publicly available scientific literature, this guide focuses on its foundational precursor, 5-iodo-1H-indazole. This technical whitepaper provides a comprehensive overview of 5-iodo-1H-indazole, a critical heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of biological activities, and the introduction of an iodine atom at the C5 position offers a versatile handle for further chemical modifications.[1][2] This document details the chemical identifiers, physicochemical properties, a robust synthesis protocol, safety and handling procedures, and the significant applications of this compound, particularly its role as a reactant in the development of novel protein kinase inhibitors.[3]
Core Chemical Identity: 5-Iodo-1H-indazole
Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The following table summarizes the key chemical identifiers for 5-iodo-1H-indazole.
| Identifier | Value | Source |
| CAS Number | 55919-82-9 | [3][4][5] |
| IUPAC Name | 5-iodo-1H-indazole | [4] |
| Molecular Formula | C₇H₅IN₂ | [4][5] |
| Molecular Weight | 244.03 g/mol | [4][5] |
| InChI Key | CGCHCLICSHIAAM-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | C1=CC2=C(C=C1I)C=NN2 | [4] |
| Synonyms | 5-iodo-1H-indazole | [6] |
Physicochemical and Safety Data
Understanding the physical properties and hazard profile of 5-iodo-1H-indazole is essential for its proper handling, storage, and use in experimental design.
| Property | Value | Source |
| Physical Form | Yellow to brown crystalline solid/powder | [6][7] |
| Melting Point | 151-156 °C | [4][7] |
| Purity | ≥94-98% (by HPLC) | [4][6][7] |
| Storage Conditions | Store at room temperature in a dry, dark, and well-ventilated area. Keep container tightly sealed. | [6] |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][6][8] |
| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [8] |
Synthesis Protocol: Sandmeyer-type Iodination of 5-Aminoindazole
The most common and reliable method for the preparation of 5-iodo-1H-indazole is via a Sandmeyer-type reaction, starting from the readily available 5-amino-1H-indazole. This process involves the diazotization of the primary amine followed by displacement with an iodide salt.
Rationale of the Synthesis
The choice of a Sandmeyer reaction is based on its high efficiency and predictability for converting aromatic amines into aryl halides. The process begins with the formation of a diazonium salt from 5-amino-1H-indazole under acidic conditions with sodium nitrite. This intermediate is highly reactive and susceptible to nucleophilic substitution. The subsequent introduction of potassium iodide provides the iodide nucleophile (I⁻), which displaces the dinitrogen gas (N₂), a thermodynamically favorable leaving group, resulting in the formation of the stable C-I bond at the 5-position of the indazole ring.
Detailed Experimental Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of 5-Iodo-1H-indazole.
Step-by-Step Methodology[3][10]
-
Diazotization: Suspend 1H-indazol-5-amine (1 equivalent) in a mixture of water and concentrated hydrochloric acid in a reaction vessel. Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution for an additional 15-30 minutes at 0°C.
-
Iodination: In a separate flask, dissolve potassium iodide (3-4 equivalents) in water. To this solution, add the previously prepared diazonium salt solution slowly and dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or gently heat to drive the reaction to completion.[9]
-
Work-up: Extract the reaction mixture with ethyl acetate. Combine the organic layers and wash sequentially with a 10% w/v sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.[3][9]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by flash column chromatography or recrystallization to yield a brown solid.[3][9]
Applications in Drug Discovery
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][10] It can act as a bioisostere for other aromatic systems like indoles or phenols and contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities.[10]
Role as a Key Intermediate for Kinase Inhibitors
5-Iodo-1H-indazole is particularly valuable as a reactant for creating more complex molecules, especially in the development of protein kinase inhibitors.[3] The iodine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the precise and efficient introduction of various substituents, enabling the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for a target kinase.
The diagram below outlines the logical flow from the 5-iodo-1H-indazole intermediate to a potential kinase inhibitor through a Suzuki cross-coupling reaction, a common strategy in drug development.
Caption: Drug discovery workflow using 5-Iodo-1H-indazole.
Broader Significance of the Indazole Scaffold
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][11] For instance, the indazole scaffold is a core component of several approved drugs, such as Axitinib (a kinase inhibitor) and Granisetron (a serotonin 5-HT3 receptor antagonist).[10][11] The indazole nucleus is also being actively investigated for its potential in inhibiting the IDO1 enzyme, a key target in cancer immunotherapy.[12]
Conclusion
5-Iodo-1H-indazole is a fundamentally important and versatile chemical intermediate. Its well-defined synthesis and the strategic placement of the iodine atom provide medicinal chemists with a reliable platform for generating diverse libraries of novel compounds. The proven success of the indazole scaffold in numerous therapeutic areas underscores the continued importance of building blocks like 5-iodo-1H-indazole in the ongoing quest for new and effective medicines.
References
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RSC Publishing. Regioselective C5−H Direct Iodination of Indoles. [Link]
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International Journal of ChemTech Research. Molecular Iodine as an efficient catalyst for the synthesis of indazole. [Link]
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PubMed. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. [Link]
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National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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